5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one
Overview
Description
Scientific Research Applications
Synthesis and Physical-Chemical Research
The development of low-toxic, highly-efficient medicines with a wide spectrum of biological activity is a significant area in pharmaceutical science. Research by Samelyuk and Kaplaushenko (2013) focuses on new compounds with potential pharmacological activities, including 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one derivatives. They used methods like alkylation, etherification, and nucleophilic substitution. The antimicrobial activity of these compounds was also studied, showing significant activity especially when incorporating a methoxyphenyl radical (Samelyuk & Kaplaushenko, 2013).
Structural and Molecular Studies
Krayushkin et al. (2010) synthesized a series of 5-aryl(thienyl) substituted 1,3,4-oxathiazol-2-ones, including 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one. They investigated the molecular structures and geometric parameters of these compounds, providing insights into how substituents affect the conjugation in the oxathiazolone ring (Krayushkin et al., 2010).
Antimicrobial Activities
Bektaş et al. (2007) investigated the synthesis and antimicrobial activities of novel 1,2,4-Triazole derivatives, including compounds with 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one structures. Their research indicated that some compounds exhibited good or moderate activities against various microorganisms (Bektaş et al., 2007).
Corrosion Inhibition
Bentiss et al. (2009) studied the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium, demonstrating its effectiveness as a corrosion inhibitor. This study highlights the potential industrial application of derivatives of 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one in protecting metals from corrosion (Bentiss et al., 2009).
Enzyme Inhibition
Novel inhibitors of Phenylalanine Ammonia-lyase were synthesized by Yamada et al. (2006), including 5-Aryl-1,3,4-oxathiazol-2-ones. Their study indicated that these compounds could serve as effective enzyme inhibitors, with potential implications for agricultural and pharmaceutical applications (Yamada et al., 2006).
properties
IUPAC Name |
5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-12-7-4-2-6(3-5-7)8-10-14-9(11)13-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQZETVFNJLZAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356085 | |
Record name | 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52533-09-2 | |
Record name | 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.